molecular formula C24H27ClN4O2S B11256218 4-chloro-2,5-dimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-chloro-2,5-dimethyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256218
M. Wt: 471.0 g/mol
InChI Key: LQNPJUGAAPTHGG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, dimethyl, and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyridazine Intermediate: The synthesis begins with the preparation of the pyridazine intermediate, which involves the reaction of 4-methylpiperidine with a suitable pyridazine precursor under controlled conditions.

    Sulfonamide Formation: The pyridazine intermediate is then reacted with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the pyridazine intermediate, forming the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-Chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,5-dimethylbenzenesulfonamide: Lacks the pyridazine and piperidine groups, making it less complex.

    N-{4-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide: Similar structure but without the chloro and dimethyl substitutions on the benzene ring.

Uniqueness

The presence of both the pyridazine and piperidine groups, along with the chloro and dimethyl substitutions, makes 4-chloro-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide unique. These structural features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H27ClN4O2S/c1-16-10-12-29(13-11-16)24-9-8-22(26-27-24)19-4-6-20(7-5-19)28-32(30,31)23-15-17(2)21(25)14-18(23)3/h4-9,14-16,28H,10-13H2,1-3H3

InChI Key

LQNPJUGAAPTHGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)Cl)C

Origin of Product

United States

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